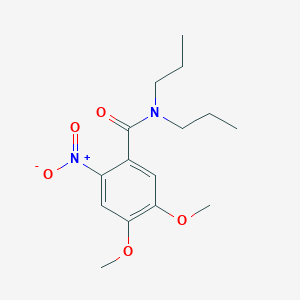
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, also known as DNOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. DNOP belongs to the family of benzamides, which are known for their various biological activities. DNOP has been found to exhibit promising results in the field of neuroscience, particularly in the study of neurotransmitter systems and their role in various physiological and pathological conditions.
Mecanismo De Acción
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide acts by inhibiting the uptake of monoamines into vesicles, leading to a decrease in the release of these neurotransmitters into the synaptic cleft. This results in a decrease in the activity of the monoaminergic system and can affect various physiological processes such as mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to affect various physiological processes such as locomotor activity, anxiety, depression, and addiction. In animal studies, this compound has been shown to decrease locomotor activity and increase anxiety-like behavior, suggesting a role in regulating motor and emotional functions. This compound has also been found to decrease the rewarding effects of drugs of abuse, suggesting a potential therapeutic role in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide in laboratory experiments is its selectivity for VMAT2, which allows for the modulation of monoaminergic neurotransmission without affecting other neurotransmitter systems. This allows for a more precise understanding of the role of monoamines in various physiological and pathological conditions. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for research on 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, including its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been found to have anti-inflammatory and neuroprotective effects, suggesting a potential role in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to explore the potential therapeutic applications of this compound and to optimize its efficacy and safety for clinical use.
Conclusion:
This compound is a promising compound with potential applications in the field of neuroscience and medicine. Its selectivity for VMAT2 allows for the modulation of monoaminergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders make it a promising candidate for further research. However, further research is needed to optimize its efficacy and safety for clinical use.
Métodos De Síntesis
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide can be synthesized using a multi-step process, starting with the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with propionyl chloride to form 2-nitro-4,5-dimethoxy-N-propionylbenzamide. This intermediate is then reacted with propylmagnesium bromide to form the final product, this compound. The synthesis of this compound requires expertise in organic chemistry and should be performed under controlled laboratory conditions to ensure safety and purity of the compound.
Aplicaciones Científicas De Investigación
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been widely used in the field of neuroscience to study the role of neurotransmitter systems in various physiological and pathological conditions. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into vesicles for release into the synaptic cleft. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and affect various physiological processes.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-7-16(8-6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUBPPLGLJHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)




